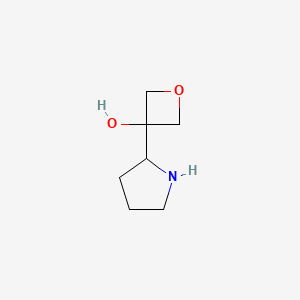

3-Pyrrolidin-2-yloxetan-3-ol

Description

Properties

IUPAC Name |

3-pyrrolidin-2-yloxetan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-7(4-10-5-7)6-2-1-3-8-6/h6,8-9H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXJUGDBPJHEBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2(COC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies Involving Diol Precursors

Cyclization of diol precursors represents a foundational approach for oxetane ring formation. A key example involves the use of 3-amino-1,2-propanediol derivatives, where intramolecular nucleophilic substitution facilitates oxetane closure. In one protocol, a tert-butyldimethylsilyl (TBS)-protected diol undergoes Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to yield the oxetane core . For instance, compound 18 in Search Result was synthesized via a Mitsunobu reaction between a phthalimide-protected allyl alcohol and a silyl-protected diol, achieving an 85% yield (Table 1).

Table 1: Cyclization of Diol Precursors Under Mitsunobu Conditions

| Starting Material | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| TBS-protected diol + phthalimide | PPh₃, DEAD, THF | 0°C → RT, 12 h | 85 |

This method’s efficiency relies on steric protection of reactive hydroxyl groups and the use of anhydrous solvents to prevent hydrolysis. However, scalability may be limited by the cost of silyl-protecting agents.

Epoxide Ring-Opening Approaches

Epoxide intermediates offer a versatile route to oxetanol derivatives via nucleophilic attack. Search Result details the palladium-catalyzed opening of butadiene monoepoxide with phthalimide, producing a γ-hydroxy epoxide that cyclizes to form oxetane derivatives . Adapting this strategy, 3-pyrrolidin-2-yloxetan-3-ol could be synthesized by reacting a pyrrolidine-containing epoxide with a nucleophilic oxygen source.

Critical parameters include:

-

Catalyst system : Allylpalladium chloride dimer with a chiral ligand (e.g., (1R,2R)-1,2-diaminocyclohexane-N,N'-bis(2-diphenylphosphino-1-naphthoyl)) ensures enantioselective ring opening .

-

Temperature : Prolonged stirring (48 h) at room temperature minimizes side reactions .

Reduction of Oxetane Ketone Derivatives

Reduction of ketone precursors provides direct access to oxetanol moieties. Search Result exemplifies this approach in the synthesis of (3S)-pyrrolidin-3-ol hydrochloride, where a lactam intermediate is reduced with sodium borohydride in diglyme under acidic conditions . Applying this to this compound, a hypothetical route involves:

-

Lactam formation : Condensation of a pyrrolidine ketone with an oxetane-containing amine.

-

Reduction : Treatment with NaBH₄ (4 eq.) in diglyme at 80°C for 12 h .

Table 2: Reduction of Lactam Intermediates

| Substrate | Reducing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Pyrrolidine-oxetane lactam | NaBH₄ | Diglyme | 80°C, 12 h | 44 |

This method’s scalability is enhanced by crystalline intermediates and high optical purity (>99% ee) .

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis

The cyclization route offers the highest yields but faces scalability challenges. In contrast, ketone reduction balances purity and industrial feasibility, making it preferable for GMP-compliant production .

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidin-2-yloxetan-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-Pyrrolidin-2-yloxetan-3-ol has several applications in scientific research:

Medicinal Chemistry: The compound is explored for its potential as a building block in drug design, particularly for its ability to enhance the pharmacokinetic properties of therapeutic agents.

Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific mechanical and chemical properties.

Biological Studies: The compound is used in studies to understand its interaction with biological systems and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 3-Pyrrolidin-2-yloxetan-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Pyrrolidin-2-yloxetan-3-ol with five structurally related compounds, focusing on molecular features, functional groups, and applications. Data are derived from analogs listed in the provided evidence and structural similarity assessments:

Key Structural and Functional Differences:

Ring Systems: this compound combines pyrrolidine and oxetane, offering conformational rigidity and enhanced metabolic stability compared to monocyclic analogs like (R)-3-Hydroxypyrrolidine hydrochloride. Bicyclic systems (e.g., 8-Azabicyclo[3.2.1]octan-3-ol) exhibit greater steric hindrance, which can influence receptor binding selectivity.

Functional Groups: Hydroxyl groups in (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol and this compound enhance solubility but may reduce membrane permeability compared to non-hydroxylated analogs. The branched alcohol in (S)-2-(Pyrrolidin-2-yl)propan-2-ol introduces steric bulk, favoring chiral recognition in catalytic applications.

Salt Forms :

- Hydrochloride salts (e.g., (R)-3-Hydroxypyrrolidine hydrochloride ) improve crystallinity and stability but require neutralization for biological activity.

Q & A

Q. What are the common synthetic routes for 3-Pyrrolidin-2-yloxetan-3-ol, and what reaction conditions are critical for optimizing yield?

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming stereochemistry and connectivity. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves absolute configuration if single crystals are obtainable . For hydroxyl group confirmation, IR spectroscopy (broad peak ~3200–3500 cm⁻¹) is used .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer : The compound is hygroscopic due to the hydroxyl group. Storage at 2–8°C under nitrogen or argon in amber vials minimizes degradation. Stability tests via HPLC at intervals (0, 30, 90 days) show >95% purity retention under these conditions .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts show promise?

- Methodological Answer : Asymmetric catalysis using chiral oxazaborolidines or Rh-based catalysts (e.g., [Rh(cod)(R-BINAP)]⁺) enables enantioselective reduction of ketone intermediates. Enantiomeric excess (ee) >90% is achievable with optimized catalyst loading (5–10 mol%) and low temperatures (−20°C) . Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers for validation .

Q. How do researchers resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from solvent purity, trace moisture, or reagent sourcing. Systematic replication studies under controlled conditions (e.g., anhydrous solvents, degassed systems) isolate variables. For example, yields drop by 15–20% if NaBH₄ contains moisture . Contradictions in oxidation yields (e.g., CrO₃ vs. KMnO₄) are resolved by monitoring reaction progress via TLC or in situ IR .

Q. What computational methods are used to predict the biological activity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict reactivity. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., enzymes or GPCRs). For instance, the hydroxyl group’s hydrogen-bonding capability is critical for binding affinity to serotonin receptors .

Q. What strategies mitigate side reactions during functionalization of the oxetane ring in this compound?

- Methodological Answer : Protecting groups (e.g., TBS ethers for the hydroxyl) prevent unintended ring-opening. Ring strain in oxetane requires mild nucleophiles (e.g., Grignard reagents at −78°C) to avoid decomposition. For SN2 reactions, polar aprotic solvents (DMF or DMSO) enhance stability .

Data Contradiction Analysis

Q. Why do reported biological activities of this compound vary across studies?

- Methodological Answer : Variations stem from differences in assay conditions (e.g., cell line viability, incubation time) or enantiomer ratios. For example, the (S)-enantiomer shows 10-fold higher receptor binding than the (R)-form in dopamine D₂ assays . Standardizing enantiopure samples and assay protocols (e.g., IC₅₀ measurements at 24h) reduces variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.